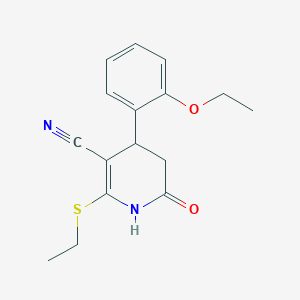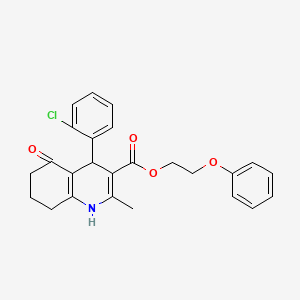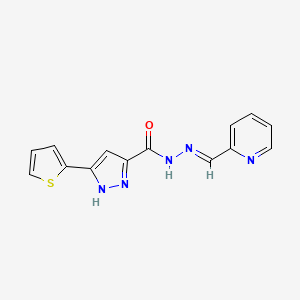
2-(Benzyloxy)-5-bromo-N'-(3-nitrobenzylidene)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide is a hydrazone derivative known for its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzyloxy group, a bromine atom, and a nitrobenzylidene moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide typically involves the condensation of 2-(benzyloxy)-5-bromobenzohydrazide with 3-nitrobenzaldehyde. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Conversion to nitro derivatives or amines.
Reduction: Formation of corresponding amines or hydrazines.
Substitution: Formation of substituted benzohydrazides with various functional groups.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide involves its interaction with specific molecular targets. The nitrobenzylidene moiety can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide: Similar structure with a chloro substituent instead of bromo.
4-Chloro-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Contains a methoxy group instead of a benzyloxy group.
Uniqueness
2-(Benzyloxy)-5-bromo-N’-(3-nitrobenzylidene)benzohydrazide is unique due to the presence of the benzyloxy group, which can influence its reactivity and interaction with biological targets. The bromine atom also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H16BrN3O4 |
|---|---|
Molecular Weight |
454.3 g/mol |
IUPAC Name |
5-bromo-N-[(E)-(3-nitrophenyl)methylideneamino]-2-phenylmethoxybenzamide |
InChI |
InChI=1S/C21H16BrN3O4/c22-17-9-10-20(29-14-15-5-2-1-3-6-15)19(12-17)21(26)24-23-13-16-7-4-8-18(11-16)25(27)28/h1-13H,14H2,(H,24,26)/b23-13+ |
InChI Key |
XTWXSTLGXKHIRO-YDZHTSKRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11666188.png)
![3-chloro-5-(4-methoxyphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11666191.png)
![methyl 4-[(E)-({[3-(4-ethylphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11666195.png)
![N-[(2Z)-3,4-diphenyl-1,3-thiazol-2(3H)-ylidene]-4-methylbenzamide](/img/structure/B11666201.png)


![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666223.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11666237.png)
![N'-[(Z)-(2-Chloro-6-fluorophenyl)methylidene]-2-({1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)acetohydrazide](/img/structure/B11666245.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11666257.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11666265.png)

![(5E)-5-[(4-bromophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11666278.png)

